2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde
CAS No.: 84884-42-4
Cat. No.: VC13329448
Molecular Formula: C14H11FO2S
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84884-42-4 |
|---|---|
| Molecular Formula | C14H11FO2S |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 2-(5-fluoro-2-methoxyphenyl)sulfanylbenzaldehyde |
| Standard InChI | InChI=1S/C14H11FO2S/c1-17-12-7-6-11(15)8-14(12)18-13-5-3-2-4-10(13)9-16/h2-9H,1H3 |
| Standard InChI Key | SWEFIXSLBCPJAH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)F)SC2=CC=CC=C2C=O |
| Canonical SMILES | COC1=C(C=C(C=C1)F)SC2=CC=CC=C2C=O |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. Key methods include:
Method 1: Thiol-Epoxide Coupling
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Reagents: 5-Fluoro-2-methoxythiophenol reacts with 2-bromobenzaldehyde in the presence of a base (e.g., K₂CO₃).
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Conditions: Solvent (DMF or THF), 60–80°C, 12–24 hours.
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Yield: ~70–85% after purification by column chromatography.
Method 2: Ullmann-Type Coupling
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Catalyst: CuI/1,10-phenanthroline.
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Substrates: 2-Iodobenzaldehyde and 5-fluoro-2-methoxythiophenol.
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Efficiency: Higher yields (up to 90%) but requires inert atmosphere .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiol-Epoxide | K₂CO₃ | 78 | 95 |
| Ullmann Coupling | CuI/Phen | 90 | 98 |
Industrial-Scale Production
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Challenges: Scalability of metal catalysts and byproduct management.
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Patented Processes: A one-pot synthesis (CN113845459A) avoids intermediate isolation, reducing waste and cost .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 262.30 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 299.4 ± 25.0°C (760 mmHg) |
| Flash Point | 134.8 ± 23.2°C |
| LogP (Partition) | 4.29 |
| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) |
Spectroscopic Data:
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¹H NMR (CDCl₃): δ 10.03 (s, 1H, CHO), 7.85–7.45 (m, 4H, Ar-H), 6.95–6.75 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃).
Applications in Pharmaceutical Research
Drug Intermediate
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Anticancer Agents: Serves as a precursor for thiazole derivatives, which inhibit kinase pathways (e.g., EGFR) .
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Antimicrobials: Analogous sulfanyl-benzaldehydes exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
Materials Science
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Liquid Crystals: The fluorine and methoxy groups enhance thermal stability (ΔT = 120–150°C) in nematic phases .
Biological Activity and Mechanism
In Vitro Studies
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Cytotoxicity: IC₅₀ = 12.5 µM against MCF-7 breast cancer cells (vs. 5-FU: IC₅₀ = 8.2 µM) .
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Enzyme Inhibition: Binds to FAD-dependent oxidoreductases (Kd = 0.45 µM), disrupting redox cycling .
Structure-Activity Relationship (SAR)
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